molecular formula C16H19N3OS B2475075 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1203012-19-4

1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2475075
CAS No.: 1203012-19-4
M. Wt: 301.41
InChI Key: WGNSOXMXZPAALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells . Additionally, it has been investigated for its antimicrobial and antioxidant properties . In the industrial sector, thiadiazole derivatives are used in the development of new materials and as corrosion inhibitors .

Properties

IUPAC Name

1-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-12(20)19-9-5-8-14(11-19)16-18-17-15(21-16)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNSOXMXZPAALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C2=NN=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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